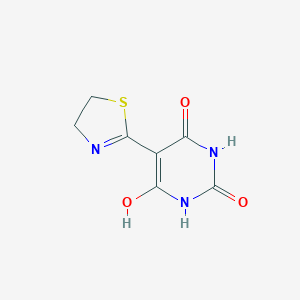
5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Thiazolidin-2-yliden)pyrimidin-2,4,6(1H,3H,5H)-trion ist eine heterocyclische Verbindung, die sowohl Thiazolidin- als auch Pyrimidinringe aufweist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antimykotischer Eigenschaften, von großem Interesse .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(1,3-Thiazolidin-2-yliden)pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet typischerweise die Reaktion von 5-Iodmethyl-Derivaten mit schwefelhaltigen Reagenzien. Beispielsweise ergibt die Reaktion von [5-(Iodmethyl)thiazolidin-2-yliden]pyrimidin-2,4,6(1H,3H,5H)-trionen mit Kaliumthiocyanat, Kaliumthioacetat in Dimethylformamid oder Kaliumbutylxanthogenat in Ethanol die gewünschte Verbindung mit einer Effizienz von 72-99% .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Reagenzien und Bedingungen, wobei ein hoher Ertrag und eine hohe Reinheit durch optimierte Reaktionsparameter sichergestellt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(1,3-Thiazolidin-2-yliden)pyrimidin-2,4,6(1H,3H,5H)-trion unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann mit S-nucleophilen Reagenzien reagieren, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.
Oxidation und Reduktion: Diese Reaktionen können den Oxidationszustand des Schwefelatoms im Thiazolidinring verändern.
Häufige Reagenzien und Bedingungen
Kaliumthiocyanat: Wird in Dimethylformamid für Substitutionsreaktionen verwendet.
Kaliumthioacetat: Ein weiteres Reagenz für die Substitution, das ebenfalls in Dimethylformamid verwendet wird.
Kaliumbutylxanthogenat: Wird in Ethanol für ähnliche Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate mit Thiocyanato-, Acetylthio- und Butylxanthonatogruppen, die eine moderate antimikrobielle und antimykotische Aktivität aufweisen .
Wissenschaftliche Forschungsanwendungen
5-(1,3-Thiazolidin-2-yliden)pyrimidin-2,4,6(1H,3H,5H)-trion hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine antimikrobiellen und antimykotischen Eigenschaften untersucht, was es zu einem Kandidaten für die Entwicklung neuer Antibiotika macht.
Industrie: Wird bei der Synthese verschiedener Funktionsmaterialien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 5-(1,3-Thiazolidin-2-yliden)pyrimidin-2,4,6(1H,3H,5H)-trion seine Wirkung entfaltet, beinhaltet die Wechselwirkung mit mikrobiellen Zellmembranen, was zur Störung essentieller Zellprozesse führt. Die Verbindung zielt auf bestimmte Enzyme und Pfade ab, die für das Überleben von Mikroorganismen von entscheidender Bedeutung sind, wodurch sie ihre antimikrobiellen und antimykotischen Aktivitäten zeigt .
Wissenschaftliche Forschungsanwendungen
5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industry: Used in the synthesis of various functional materials.
Wirkmechanismus
The mechanism by which 5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interaction with microbial cell membranes, leading to disruption of essential cellular processes. The compound targets specific enzymes and pathways critical for microbial survival, thereby exhibiting its antimicrobial and antifungal activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rhodanin: Ein weiteres Thiazolidinderivat mit bekannten biologischen Aktivitäten.
1,3-Thiazolidin-2,4-dion: Eine Verbindung mit ähnlichen strukturellen Merkmalen und biologischen Eigenschaften.
2-Imino-1,3-thiazolidin-4-on: Bekannt für seine antimikrobielle Aktivität.
Einzigartigkeit
5-(1,3-Thiazolidin-2-yliden)pyrimidin-2,4,6(1H,3H,5H)-trion ist aufgrund seiner kombinierten Thiazolidin- und Pyrimidinringe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine besondere chemische Reaktivität und biologische Aktivität verleihen .
Eigenschaften
CAS-Nummer |
919290-14-5 |
|---|---|
Molekularformel |
C7H7N3O3S |
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
5-(4,5-dihydro-1,3-thiazol-2-yl)-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O3S/c11-4-3(6-8-1-2-14-6)5(12)10-7(13)9-4/h1-2H2,(H3,9,10,11,12,13) |
InChI-Schlüssel |
OMBKAMYOLYTQBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)C2=C(NC(=O)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


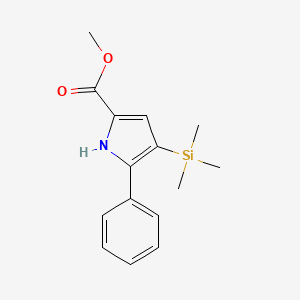
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
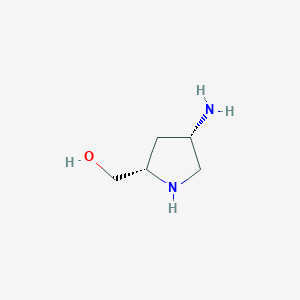
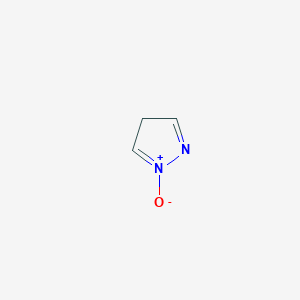
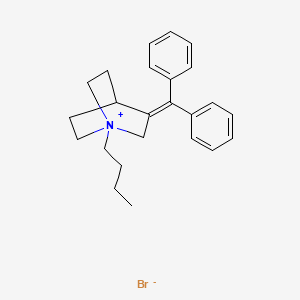
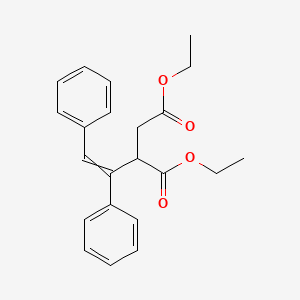
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
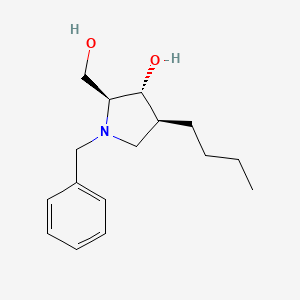

![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
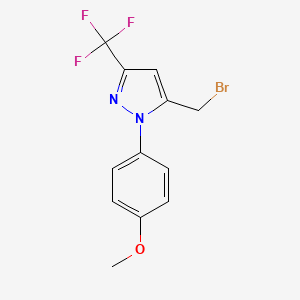

![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
